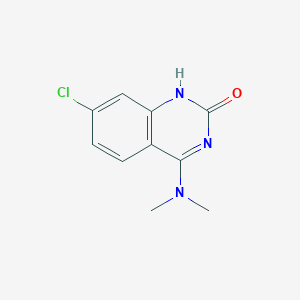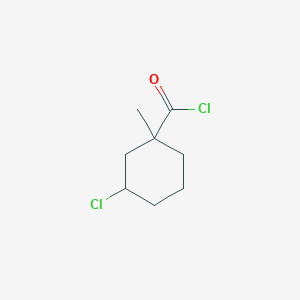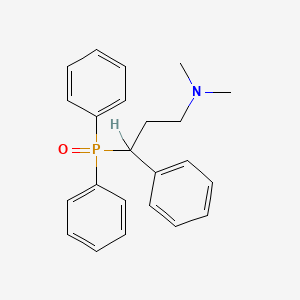
1-(1-Phenyl-3-dimethylaminopropyl)diphenylphosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide is a compound that belongs to the class of phosphine oxides. These compounds are known for their versatile applications in various fields, including chemistry, biology, and industry. The unique structure of diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide typically involves the reaction of diphenylphosphine with an appropriate benzyl halide in the presence of a base. The reaction conditions often include the use of solvents such as toluene or dichloromethane and temperatures ranging from room temperature to reflux conditions . The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are more stable and have different reactivity profiles.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or organolithium reagents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the original phosphine. Substitution reactions can produce a variety of derivatives, depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
Diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Wirkmechanismus
The mechanism of action of diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide involves its ability to act as a photoinitiator. Upon exposure to UV light, the compound undergoes homolytic cleavage to generate reactive radicals. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the monomers used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide include:
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications in polymerization reactions.
Phenyl-bis(2,4,6-trimethylbenzoyl)phosphine oxide: Known for its high efficiency as a photoinitiator in thick coatings.
Uniqueness
Diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide is unique due to its specific structure, which allows for a balance between hydrophilic and hydrophobic properties. This makes it particularly useful in applications where solubility and reactivity need to be finely tuned .
Eigenschaften
CAS-Nummer |
51713-13-4 |
|---|---|
Molekularformel |
C23H26NOP |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
3-diphenylphosphoryl-N,N-dimethyl-3-phenylpropan-1-amine |
InChI |
InChI=1S/C23H26NOP/c1-24(2)19-18-23(20-12-6-3-7-13-20)26(25,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23H,18-19H2,1-2H3 |
InChI-Schlüssel |
VZVLCQWRTUBMLA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


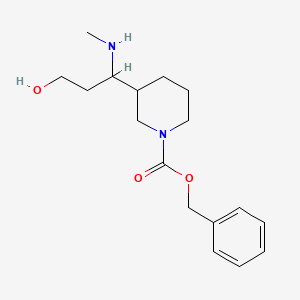
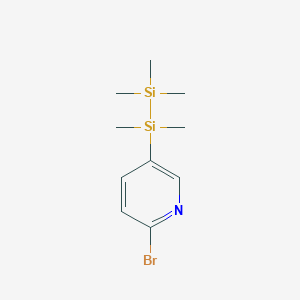

![7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile](/img/structure/B13945262.png)


![8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13945285.png)
![5-Ethyl 2-methyl 4-isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B13945292.png)
![1H-Pyrimido[4,5-f][1,2,4]triazepine](/img/structure/B13945293.png)
![7-Methylbenzo[d][1,3]dioxol-4-amine](/img/structure/B13945302.png)

